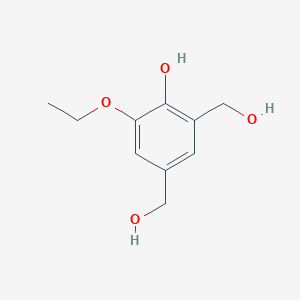

2-Ethoxy-4,6-bis(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

185427-43-4 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-ethoxy-4,6-bis(hydroxymethyl)phenol |

InChI |

InChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3 |

InChI Key |

FOZCGYBNIZXCLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 2-Ethoxy-4,6-bis(hydroxymethyl)phenol (EBHP)

Executive Summary

2-Ethoxy-4,6-bis(hydroxymethyl)phenol (EBHP) is a highly functionalized phenolic intermediate derived from the hydroxymethylation of 2-ethoxyphenol (Guethol). Characterized by the presence of two reactive methylol (-CH₂OH) groups at the ortho and para positions relative to the phenolic hydroxyl, EBHP serves as a critical building block in the synthesis of modified phenolic resins, advanced epoxy curing agents, and potentially as a pharmacophore in medicinal chemistry due to its structural homology with vanillyl alcohol.

This guide provides a rigorous technical analysis of EBHP, detailing its synthesis via base-catalyzed condensation, reaction mechanisms, and potential applications in materials science and drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

EBHP is an analogue of the more common 2-methoxy-4,6-bis(hydroxymethyl)phenol, differing only by the ethyl ether substitution. This ethyl group increases lipophilicity compared to its methoxy counterpart, influencing solubility and bioavailability profiles.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Ethoxy-4,6-bis(hydroxymethyl)phenol | |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| Precursor | 2-Ethoxyphenol (Guethol) | CAS: 94-71-3 |

| Appearance | White to off-white crystalline solid | |

| Predicted Melting Point | 95°C – 105°C | Higher than mono-substituted analog (73-75°C) due to increased H-bonding.[1][2] |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in cold water. | |

| Acidity (pKa) | ~9.8 (Phenolic OH) | Predicted based on Guethol. |

| Reactive Moieties | 1x Phenolic OH, 2x Benzylic OH (Methylol) | Methylol groups are heat-labile, prone to self-condensation. |

Synthesis Protocol: Base-Catalyzed Hydroxymethylation[7]

The synthesis of EBHP follows a Resol-type reaction pathway, utilizing the strong ortho/para directing power of the phenoxide anion to install hydroxymethyl groups at positions 4 and 6.

Reagents & Materials[4][7][9][10][11][12]

-

Substrate: 2-Ethoxyphenol (Guethol) (>98% purity).[1]

-

Reagent: Formaldehyde (37% aq. solution, Formalin).[3][4][5]

-

Catalyst: Sodium Hydroxide (20% aq. solution).

-

Solvent: Water (or Water/Ethanol co-solvent for improved solubility).

-

Quenching Agent: Acetic Acid or Dilute HCl.

Step-by-Step Methodology

Objective: Selective bis-hydroxymethylation while minimizing polymerization (resin formation).

-

Phenoxide Formation:

-

Charge a 3-neck round-bottom flask with 2-Ethoxyphenol (1.0 eq).

-

Add Water (approx. 5 mL per gram of phenol).

-

Slowly add NaOH (1.1 eq) while stirring at room temperature until the phenol is fully dissolved and the solution turns slightly yellow (formation of sodium phenoxide).

-

-

Hydroxymethylation (The Critical Step):

-

Cool the reaction mixture to 15°C.

-

Add Formaldehyde (2.2 – 2.5 eq) dropwise over 30 minutes. Note: Excess formaldehyde drives the reaction to the di-substituted product.[3]

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 24–48 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[4][6][7] Disappearance of the mono-substituted intermediate (2-ethoxy-4-hydroxymethylphenol) indicates completion.

-

-

Neutralization & Isolation:

-

Cool the mixture to 4°C.

-

Neutralize carefully with dilute Acetic Acid to pH 6–7. Caution: Rapid acidification can trap impurities.

-

The product, EBHP, will precipitate as a white solid upon neutralization.

-

Filter the precipitate and wash with ice-cold water to remove salts and unreacted formaldehyde.

-

-

Purification:

-

Recrystallize from an Ethyl Acetate/Hexane mixture or Ethanol/Water to obtain high-purity crystals.

-

Dry under vacuum at 40°C (Do not exceed 50°C to prevent self-condensation).

-

Reaction Mechanism & Pathway Analysis

The formation of EBHP is governed by the Electrophilic Aromatic Substitution (EAS) mechanism, specifically a base-catalyzed Aldol-type reaction.

Mechanism Description

-

Deprotonation: NaOH deprotonates the phenolic hydroxyl, forming a resonance-stabilized phenoxide anion.

-

Activation: The negative charge on the oxygen donates electron density into the ring, activating positions 2, 4, and 6. Since position 2 is blocked by the ethoxy group, positions 4 (para) and 6 (ortho) are the primary nucleophilic sites.

-

Nucleophilic Attack: The carbon at position 4 attacks the electrophilic carbonyl carbon of formaldehyde, forming a tetrahedral intermediate, which rearranges to restore aromaticity, yielding the mono-methylol derivative.

-

Second Addition: The ring remains activated. A second equivalent of formaldehyde attacks position 6, yielding the target bis-hydroxymethyl compound.

Visualization: Synthesis Pathway

Figure 1: Step-wise base-catalyzed hydroxymethylation of 2-ethoxyphenol to form EBHP.

Applications & Research Potential

Materials Science: High-Performance Resins

EBHP acts as a latent crosslinker . Upon heating (>120°C) or acid catalysis, the methylol groups (-CH₂OH) undergo condensation to form methylene bridges (-CH₂-) or dimethylene ether bridges (-CH₂OCH₂-).

-

Advantage over standard Resols: The ethoxy group provides internal plasticization, potentially improving the flexibility and impact resistance of the cured phenolic network compared to standard phenol-formaldehyde resins.

-

Epoxy Curing: The phenolic hydroxyl and methylol groups can react with epoxide rings, serving as a dual-mechanism hardener.

Pharmaceutical Chemistry: Antioxidant Scaffolds

Structurally, EBHP is related to Vanillyl Alcohol and Gastrodigenin (aglycone of Gastrodin), both known for neuroprotective and antioxidant effects.

-

Hypothesis: The presence of two hydroxymethyl groups may enhance radical scavenging capacity via stabilization of the phenoxyl radical.

-

Prodrug Potential: The hydroxyl groups can be esterified to improve membrane permeability, releasing the active antioxidant species intracellularly.

Visualization: Crosslinking Logic

Figure 2: Thermal condensation pathways of EBHP leading to crosslinked polymer networks.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Phenolic derivatives are generally irritants. EBHP should be handled as a potential skin and eye irritant (H315, H319).

-

Formaldehyde Residue: The synthesis involves formaldehyde (a known carcinogen). Ensure the final product is washed thoroughly to remove free formaldehyde (Limit < 0.1%).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation to the corresponding aldehyde (ethoxy-dialdehyde) or premature polymerization.

References

-

Preparation of 2-ethoxy-phenol (Guethol). Technical Disclosure Commons, 2022.[7] Link

-

Phenol, 2-ethoxy-4-(hydroxymethyl)- (Mono-substituted analog data). PubChem, National Library of Medicine. Link

-

Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. USDA Forest Products Laboratory, 2000. Link

-

Mechanism of formaldehyde/phenol condensation. Chemistry Stack Exchange, 2021. Link

-

Phenolic Compounds and their Biological Activities. ResearchGate, 2022.[8] Link

Sources

- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

Advanced Characterization and Synthesis of Hydroxymethylated Guethol Derivatives

Topic: Properties of Hydroxymethylated Guethol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxymethylated guethol derivatives, specifically 2-ethoxy-4-(hydroxymethyl)phenol (also known as 3-ethoxy-4-hydroxybenzyl alcohol) and its isomers, represent a critical class of phenolic intermediates. While historically valued as precursors to Ethyl Vanillin (a potent flavoring agent with 3–4x the intensity of vanillin), recent pharmacological research highlights their utility in prodrug design and polymer chemistry.

This guide provides a rigorous technical analysis of the physicochemical properties, synthesis protocols, and reactivity profiles of these derivatives. It distinguishes between the commercially dominant para-substituted isomer and the ortho-substituted byproducts, offering actionable protocols for their selective synthesis and purification.

Chemical Identity and Structural Isomerism

The hydroxymethylation of Guethol (2-ethoxyphenol) via the Lederer-Manasse reaction yields two primary constitutional isomers. Control over regioselectivity is dictated by catalyst choice (acid vs. base) and temperature.

Key Derivatives

| Compound Name | IUPAC Name | CAS Registry | Structure Note |

| Guethol | 2-Ethoxyphenol | 94-71-3 | Starting Material |

| Para-Isomer | 2-ethoxy-4-(hydroxymethyl)phenol | 4912-58-7 | Major product (Base cat.); Precursor to Ethyl Vanillin |

| Ortho-Isomer | 2-ethoxy-6-(hydroxymethyl)phenol | 83742-40-9 | Minor product; Resin cross-linker |

| Ethyl Vanillin | 3-ethoxy-4-hydroxybenzaldehyde | 121-32-4 | Oxidation product of the Para-Isomer |

Structural Visualization

The following diagram illustrates the divergent reaction pathways from Guethol, highlighting the conditions favoring specific isomers.

Figure 1: Reaction network of Guethol hydroxymethylation, showing regioselective pathways to para- and ortho-isomers and subsequent oxidation or polymerization.

Physicochemical Properties

The para-isomer (2-ethoxy-4-(hydroxymethyl)phenol) exhibits properties distinct from its aldehyde counterpart.

Physical Data Table

| Property | 2-Ethoxy-4-(hydroxymethyl)phenol | Ethyl Vanillin (Aldehyde) |

| Molecular Weight | 168.19 g/mol | 166.17 g/mol |

| Physical State | White to off-white crystalline powder | Colorless crystals / flakes |

| Melting Point | 73–75 °C | 76–78 °C |

| Boiling Point | ~323 °C (at 760 mmHg) | 285 °C |

| LogP (Octanol/Water) | ~1.0 (Estimated) | 1.58 |

| Solubility | Soluble in Ethanol, DMSO, EtOAc; Mod. sol. in hot water | Soluble in Ethanol, Oils; Sparingly sol. in water |

| pKa | ~9.9 (Phenolic OH) | 7.4 (Phenolic OH) |

Spectral Characteristics (Diagnostic)

-

IR Spectroscopy:

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Alcohol & Phenol).

-

C-O Stretch: Strong bands at 1050–1150 cm⁻¹ (Primary alcohol & Ether).

-

Differentiation: Lack of the sharp Carbonyl (C=O) peak at ~1680 cm⁻¹ seen in Ethyl Vanillin.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

-CH2OH: Singlet or doublet at δ ~4.4 ppm.

-

-OCH2CH3: Quartet at δ ~4.0 ppm.

-

Ar-H: Multiplets at δ 6.7–6.9 ppm (1,2,4-substitution pattern).

-

Synthesis Protocols

Two validated protocols are provided: Protocol A for direct synthesis from Guethol (industrial relevance) and Protocol B for high-purity laboratory synthesis via reduction (analytical standard preparation).

Protocol A: Direct Hydroxymethylation (Lederer-Manasse)

Objective: Synthesis of 2-ethoxy-4-(hydroxymethyl)phenol from Guethol. Mechanism: Base-catalyzed electrophilic aromatic substitution.

-

Reagents:

-

Guethol (2-Ethoxyphenol): 1.0 eq

-

Formaldehyde (37% aq.): 1.1 eq

-

Sodium Hydroxide (NaOH): 1.0 eq (10% solution)

-

-

Procedure:

-

Dissolution: Dissolve Guethol in 10% NaOH solution at 20°C.

-

Addition: Add Formaldehyde dropwise over 30 minutes, maintaining temperature < 25°C to prevent polymerization.

-

Reaction: Stir at 25–30°C for 24 hours. The mixture will darken slightly.

-

Neutralization: Cool to 5°C and acidify carefully with dilute HCl to pH 6–7.

-

Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.

-

Purification: The crude product contains both ortho and para isomers. Recrystallize from Toluene/Ethanol to isolate the para-isomer (MP: 73–75°C).

-

Yield: Typically 60–70%.

-

Protocol B: Selective Reduction of Ethyl Vanillin

Objective: Preparation of high-purity 2-ethoxy-4-(hydroxymethyl)phenol for use as an analytical standard. Mechanism: Nucleophilic addition of hydride to carbonyl.

-

Reagents:

-

Ethyl Vanillin: 1.66 g (10 mmol)

-

Sodium Borohydride (NaBH4): 0.38 g (10 mmol)

-

Ethanol (Absolute): 20 mL

-

0.5 M NaOH: 2.0 mL[2]

-

-

Procedure:

-

Step 1: Dissolve Ethyl Vanillin in Ethanol/NaOH mixture in a round-bottom flask.

-

Step 2: Cool to 0°C in an ice bath.

-

Step 3: Add NaBH4 in small portions over 10 minutes. Evolution of H2 gas will occur.

-

Step 4: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

-

Step 5: Quench with 10 mL water. Neutralize with dilute HCl.

-

Step 6: Evaporate Ethanol under reduced pressure. Extract aqueous residue with Dichloromethane.

-

Step 7: Dry over Na2SO4 and concentrate. Recrystallize from Hexane/Ethyl Acetate.

-

Yield: >90% (High Purity).

-

Reactivity & Applications

Oxidation to Ethyl Vanillin

The hydroxymethyl group is readily oxidized to an aldehyde.

-

Reagents: O2/Pt-C, MnO2, or catalytic dehydrogenation.

-

Industrial Significance: This is a key step in non-glyoxylic acid routes to Ethyl Vanillin. The ethoxy group imparts a flavor profile 3–4 times more potent than the methoxy analog (Vanillin), allowing for lower dosage in food/fragrance formulations.

Polymerization (Resin Formation)

Under acidic conditions or high heat, hydroxymethylguethols undergo self-condensation or reaction with excess guethol to form methylene bridges (-CH2-).

-

Application: Used in specialty phenolic resins where the ethoxy group provides different solubility or flexibility characteristics compared to standard phenol-formaldehyde resins.

Pharmacological Potential

-

Prodrug Moieties: The hydroxymethyl group serves as a "handle" for esterification, improving the lipophilicity or bioavailability of active pharmaceutical ingredients (APIs).

-

Antioxidant Activity: Like many phenolics, these derivatives act as radical scavengers.[3] The electron-donating ethoxy group at the ortho position enhances the stability of the phenoxy radical.

References

-

PubChem. (2025). Phenol, 2-ethoxy-4-(hydroxymethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Li, Y., et al. (2008).[4] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-4-(hydroxymethyl)phenol Properties and Safety. Retrieved from [Link]

Sources

2-Ethoxy-4,6-bis(hydroxymethyl)phenol CAS number and synonyms

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol , a specialized phenolic intermediate used in polymer chemistry and organic synthesis.

Part 1: Identity & Nomenclature

2-Ethoxy-4,6-bis(hydroxymethyl)phenol is a tri-functionalized aromatic compound. It serves as a critical intermediate in the formation of resol-type phenolic resins and as a crosslinking agent in polymer science. Structurally, it consists of a phenol core substituted with an ethoxy group at the ortho position and two hydroxymethyl (methylol) groups at the remaining ortho and para positions.

| Identifier | Detail |

| CAS Number | 185427-43-4 |

| IUPAC Name | 2-Ethoxy-4,6-bis(hydroxymethyl)phenol |

| Common Synonyms | 4,6-Dimethylolguethol; 4,6-Di(hydroxymethyl)-2-ethoxyphenol; Guethol resol intermediate |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| SMILES | CCOc1c(CO)cc(CO)cc1O |

| InChI Key | (Predicted) Based on structure: InChI=1S/C10H14O4...[1] |

Part 2: Chemical Architecture & Synthesis

Synthesis Mechanism

The synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol proceeds via the base-catalyzed hydroxymethylation (Lederer-Manasse reaction) of 2-ethoxyphenol (Guethol).

Precursors:

-

Substrate: 2-Ethoxyphenol (CAS 94-71-3).

-

Reagent: Formaldehyde (aqueous formalin or paraformaldehyde).

-

Catalyst: Strong base (NaOH, KOH, or TEA).

Reaction Pathway: The ethoxy group at position 2 activates the benzene ring. Under basic conditions, the phenolate ion is formed, which is highly nucleophilic at the ortho (C6) and para (C4) positions. Reaction with two equivalents of formaldehyde yields the bis-hydroxymethylated product.

Synthesis Diagram (Graphviz)

The following diagram illustrates the reaction pathway from Guethol to the target bis-hydroxymethyl derivative.

Caption: Base-catalyzed synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol from 2-ethoxyphenol.

Part 3: Physicochemical Properties (Predicted)

As a specialized intermediate, specific experimental data for the pure isolated compound is rare in public literature. The following values are chemically predicted based on structural analogs (e.g., 2,6-bis(hydroxymethyl)phenol).

| Property | Value / Description | Note |

| Physical State | Viscous oil or low-melting solid | Often exists as a resinous mixture if not crystallized. |

| Melting Point | 85–95 °C (Estimated) | Pure methylol phenols typically melt in this range. |

| Boiling Point | >250 °C (Decomposes) | Likely to undergo self-condensation before boiling. |

| Solubility | Soluble in alcohols, acetone, ethyl acetate. | Slightly soluble in cold water; soluble in hot water/alkali. |

| pKa | ~9.8 (Phenolic OH) | Comparable to substituted phenols. |

| Stability | Heat Sensitive | Prone to self-condensation (curing) above 100°C. |

Part 4: Applications & Reactivity[4]

Resol Resin Synthesis

This compound is the primary building block for Guethol-Formaldehyde Resins . Unlike standard phenol-formaldehyde resins, the ethoxy group introduces:

-

Flexibility: The ethyl ether tail acts as an internal plasticizer.

-

Solubility: Improved solubility in organic solvents compared to unmodified phenolic resins.

-

Reactivity: The blocked C2 position forces crosslinking to occur linearly or via methylene bridges at C4/C6, reducing steric crowding.

Crosslinking Mechanism

In acidic conditions or at elevated temperatures (>120°C), the hydroxymethyl groups (-CH₂OH) eliminate water to form methylene bridges (-CH₂-) or dimethylene ether bridges (-CH₂OCH₂-), linking polymer chains.

Caption: Thermal curing mechanism leading to polymer network formation.

Pharmaceutical Relevance

While primarily a polymer intermediate, this motif appears in drug development as:

-

Impurity Marker: Potential byproduct in the synthesis of drugs derived from ethoxyphenols (e.g., specific expectorants or flavorants).

-

Building Block: Used to synthesize complex lignan analogs or antioxidants where the 4,6-substitution pattern is required.

Part 5: Analytical Characterization

To validate the identity of CAS 185427-43-4, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆):

-

δ 1.3 ppm (t): Methyl protons of the ethoxy group (-OCH₂CH ₃).

-

δ 4.0 ppm (q): Methylene protons of the ethoxy group (-OCH ₂CH₃).

-

δ 4.4–4.6 ppm (s): Methylene protons of the hydroxymethyl groups (-CH ₂OH).

-

δ 6.7–7.0 ppm (s/d): Aromatic protons (H3 and H5).

-

δ 8.5+ ppm (s): Phenolic OH (exchangeable).

-

-

IR Spectroscopy:

-

3200–3400 cm⁻¹: Broad OH stretch (H-bonded).

-

1200–1250 cm⁻¹: Alkyl aryl ether C-O stretch.

-

Part 6: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

-

Handling Protocol:

-

Avoid heating above 50°C during storage to prevent premature polymerization.

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the corresponding aldehyde (Ethylvanillin derivatives).

-

References

-

Benchchem. 2-Ethoxy-4,6-bis(hydroxymethyl)phenol Product Page (CAS 185427-43-4). Retrieved from

-

PubChem. 2-Ethoxyphenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Phenolic Resin Synthesis and Intermediates. General Technical Library. Retrieved from

- Knop, A., & Pilato, L.Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer-Verlag, 1985. (Standard text on Resol chemistry mechanisms).

Sources

Technical Guide: Reactivity of 2-Ethoxyphenol with Formaldehyde

This guide details the chemical reactivity of 2-ethoxyphenol (Guethol) with formaldehyde , focusing on mechanistic pathways, regioselectivity, and experimental protocols for controlling product distribution (hydroxymethylated intermediates vs. condensed resins).

Content Type: Technical Whitepaper | Subject: Organic Synthesis & Polymer Chemistry

Executive Summary

The reaction between 2-ethoxyphenol (guethol) and formaldehyde is a classic electrophilic aromatic substitution that yields either hydroxymethylated derivatives (under basic, low-temperature conditions) or methylene-bridged polymers (under acidic or high-temperature conditions).

For researchers in drug development (e.g., ethyl vanillin precursors) and polymer science (novolac/resol resins), controlling the regioselectivity between the C4 (para) and C6 (ortho) positions is critical. This guide provides the mechanistic grounding and self-validating protocols to manipulate this selectivity.

Molecular Analysis: The Substrate

To predict reactivity, we must analyze the electronic and steric environment of the substrate, 2-ethoxyphenol.

-

Electronic Activation: The molecule contains two activating groups:

-

Hydroxyl (-OH) at C1: A strong activator and ortho/para director.

-

Ethoxy (-OEt) at C2: A moderate activator and ortho/para director.

-

-

Steric Environment:

-

C3 (Ortho to OEt): Sterically hindered by the ethoxy group and electronically less favored (meta to the strong -OH). Reactivity: Low.

-

C4 (Para to OH): Strongly activated by the -OH group and meta to the -OEt. Sterically accessible. Reactivity: High.

-

C5 (Meta to OH): Activated by -OEt (para), but the directing power of -OH (meta) dominates. Reactivity: Negligible.

-

C6 (Ortho to OH): Strongly activated by the -OH group. Sterically accessible, though slightly less than C4 due to the proximity of the hydroxyl. Reactivity: High.

-

Reaction Mechanisms

Base-Catalyzed Hydroxymethylation (Resol Pathway)

Under basic conditions (pH > 8), the phenol is deprotonated to form the phenoxide anion . This anion is highly nucleophilic and attacks the formaldehyde molecule.

-

Kinetic Control: At lower temperatures (30–60°C), the reaction stops at the mono- or di-hydroxymethyl stage (formation of methylol groups).

-

Regioselectivity: The negative charge is delocalized at C2, C4, and C6.[1] Since C2 is blocked, C4 and C6 are the active sites.

-

Standard Base (NaOH): Favors C4 (para) substitution due to charge density and reduced steric repulsion.

-

Divalent Metal Catalysts (Mg²⁺, Zn²⁺): Can favor C6 (ortho) substitution via a chelation mechanism involving the phenolic oxygen and the formaldehyde carbonyl.[2]

-

Acid-Catalyzed Condensation (Novolac Pathway)

Under acidic conditions (pH < 3), formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation (or oxonium species).

-

Mechanism: The electrophile attacks the neutral 2-ethoxyphenol ring.

-

Outcome: The resulting methylol group is unstable in acid; it rapidly loses water to form a quinone methide intermediate, which reacts with another phenol molecule to form a methylene bridge (-CH₂-). This leads to dimerization and polymerization.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on pH control.

Figure 1: Divergent reaction pathways of 2-ethoxyphenol with formaldehyde driven by catalyst choice (Acid vs. Base).[3]

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxymethyl-2-ethoxyphenol (Vanillyl Alcohol Analog)

Objective: Maximize mono-substitution at the para-position while minimizing polymerization.

Reagents:

-

2-Ethoxyphenol (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.1 eq)

-

NaOH (10% aq.[4] solution)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-ethoxyphenol in water/NaOH solution (1.05 eq of NaOH). The solution should turn slightly yellow due to phenoxide formation.

-

Addition: Cool the mixture to 15–20°C . Add formaldehyde dropwise over 30 minutes. Note: Low temperature prevents the reaction of the methylol group with a second phenol molecule.

-

Reaction: Stir at room temperature (25°C) for 24 hours.

-

Monitoring (Self-Validation):

-

Perform TLC (SiO₂, Ethyl Acetate:Hexane 3:7).

-

Look for the disappearance of the starting material (Rf ~0.6) and appearance of a more polar spot (Rf ~0.3).

-

-

Quenching: Acidify carefully with dilute HCl to pH 6–7. Do not drop below pH 4 to avoid condensation.

-

Extraction: Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

Protocol B: Synthesis of Guethol-Formaldehyde Resin (Novolac Type)

Objective: Create methylene-bridged oligomers for binding or structural applications.

Reagents:

-

2-Ethoxyphenol (1.0 eq)

-

Formaldehyde (0.8 eq) Note: Deficiency of formaldehyde ensures oligomers, not cross-linked gels.

-

Oxalic Acid (1% w/w of phenol)

Step-by-Step Methodology:

-

Reflux Setup: Combine 2-ethoxyphenol and catalyst in a flask equipped with a reflux condenser.

-

Addition: Heat to 90°C. Add formaldehyde slowly. The reaction is exothermic; control addition to maintain gentle reflux.

-

Condensation: Reflux at 100–105°C for 3–6 hours.

-

Dehydration: Switch condenser to distillation mode. Increase temperature to 140°C to remove water and drive the reaction to completion.

-

Validation: Measure the Softening Point (Ring and Ball method). A target range of 90–110°C indicates successful oligomerization.

Data & Analysis

Regioselectivity Comparison

The following table summarizes the product distribution based on catalytic conditions.

| Parameter | Base Catalysis (NaOH) | Metal-Assisted Base (Zn(OAc)₂) | Acid Catalysis (H₂SO₄) |

| Active Species | Phenoxide Anion | Chelated Phenoxide | Neutral Phenol + ⁺CH₂OH |

| Primary Site | C4 (Para) | C6 (Ortho) | Random (C4 & C6) |

| Mechanism | Charge Control | Coordination/Chelation | Orbital Control |

| Major Product | 4-Hydroxymethyl-2-ethoxyphenol | 6-Hydroxymethyl-2-ethoxyphenol | Methylene-bridged dimers (o-o, o-p, p-p) |

| Temp. Limit | < 60°C (to avoid resin) | < 60°C | > 90°C (promotes resin) |

Experimental Workflow Diagram

This workflow ensures reproducibility and includes critical "Stop/Go" decision points based on analytical validation.

Figure 2: Operational workflow for selecting and validating the synthesis pathway.

Applications & Implications

-

Ethyl Vanillin Synthesis: While industrial routes often utilize glyoxylic acid, the 4-hydroxymethyl-2-ethoxyphenol intermediate (from Protocol A) can be oxidized to ethyl vanillin. This requires high para-selectivity to avoid the ortho-isomer (which leads to the unwanted 2-ethoxy-6-hydroxybenzaldehyde).

-

Pharmaceutical Intermediates: The hydroxymethyl group serves as a versatile handle for chlorination (via SOCl₂) or etherification, allowing the attachment of pharmacophores to the guethol scaffold.

-

Resin Modification: 2-Ethoxyphenol is often used as a "capping agent" in phenol-formaldehyde resins to control molecular weight or modify solubility, as the ethoxy group prevents cross-linking at the C2 position.

References

-

Pilato, L. (2010). Phenolic Resins: A Century of Progress. Springer.

-

Agrawal, N., et al. (2021).[5] "Mechanism of Formaldehyde/Phenol Condensation." Chemistry Stack Exchange.

-

Conner, A. H. (1996). "Reaction of Formaldehyde with Phenols: A Computational Chemistry Study." USDA Forest Products Laboratory.

-

Zhang, X., et al. (2017). "Mechanism of Base-Catalyzed Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study." Polymers (MDPI).

-

BenchChem Technical Support. (2025). "Managing Regioselectivity in Phenol Hydroxymethylation."

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-ethoxy-4,6-bis(hydroxymethyl)phenol

Introduction: The Significance of Substituted Phenols

Substituted phenols are a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced polymers[1]. Their utility is largely dictated by the nature and positioning of substituents on the phenolic ring, which in turn modulates their chemical and biological activity[1]. The target molecule of this guide, 2-ethoxy-4,6-bis(hydroxymethyl)phenol, is a highly functionalized phenol with significant potential as a versatile building block. The two hydroxymethyl groups offer reactive sites for cross-linking in polymer chemistry, akin to related bis(hydroxymethyl)phenols used in the synthesis of phenolic resins[2]. Furthermore, these functional groups can be readily oxidized to aldehydes, opening avenues for the synthesis of Schiff bases and their metal complexes, which are known for their diverse biological activities, including antimicrobial and anticancer properties[3].

This in-depth guide provides a comprehensive overview of a robust two-step synthesis of 2-ethoxy-4,6-bis(hydroxymethyl)phenol, commencing with the preparation of the key intermediate, 2-ethoxyphenol, followed by a detailed protocol for its dihydroxymethylation. The methodologies presented are grounded in established chemical principles and supported by analogous syntheses reported in the literature, ensuring a reliable and reproducible process for researchers in organic synthesis and drug development.

Part I: Synthesis of the Precursor: 2-Ethoxyphenol

The journey to our target molecule begins with the synthesis of 2-ethoxyphenol, also known as guaethol[4]. This aromatic ether is prepared via the mono-ethylation of catechol (pyrocatechol)[5][6]. The following protocol is adapted from a well-established industrial process, optimized for high purity and yield[5].

Reaction Scheme: Ethylation of Catechol

Caption: Synthesis of 2-Ethoxyphenol from Catechol.

Experimental Protocol: Synthesis of 2-Ethoxyphenol

-

Reaction Setup: In a suitable reaction vessel, charge 500 ml of toluene and an aqueous solution of sodium hydroxide. Add 100 gm of pyrocatechol and 112 gm of diethyl sulphate to the biphasic mixture at 25-30°C with stirring.

-

Reaction: Heat the mixture to 60-65°C and maintain for 3 hours with vigorous stirring. Further, heat the mixture to reflux.

-

Work-up and Isolation: Distill off the solvent completely. Cool the resulting mixture to 15-20°C and add an aqueous sodium hydroxide solution, stirring for 15 minutes. Separate the aqueous layer.

-

Purification: Add 400 ml of toluene to the aqueous layer and cool to 15-20°C. Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes. Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain the final product.

Scientific Rationale and Insights

The choice of a biphasic toluene/water system with sodium hydroxide is crucial for this Williamson ether synthesis. The sodium hydroxide deprotonates the catechol, forming the more nucleophilic phenoxide ion. The reaction is regioselective for mono-etherification due to the controlled stoichiometry of the reagents. The use of diethyl sulphate as the ethylating agent is favored in industrial settings for its reactivity and cost-effectiveness. The final product, 2-ethoxyphenol, is a low-melting solid or high-boiling liquid that serves as a key intermediate in the synthesis of flavors like ethyl vanillin[4][5][6].

Part II: Dihydroxymethylation of 2-Ethoxyphenol

The core of this guide is the introduction of two hydroxymethyl groups onto the 2-ethoxyphenol backbone. This is achieved through a base-catalyzed hydroxymethylation reaction using formaldehyde as the electrophile. This reaction is analogous to the well-documented hydroxymethylation of other substituted phenols, such as p-cresol and 4-chlorophenol[2][7].

Reaction Scheme: Dihydroxymethylation of 2-Ethoxyphenol

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Base-Catalyzed Hydroxymethylation of 2-Ethoxyphenol

Abstract

This document provides a comprehensive guide for the base-catalyzed hydroxymethylation of 2-ethoxyphenol, a key transformation for the synthesis of valuable aromatic compounds. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the reaction. This application note delves into the reaction mechanism, regioselectivity, purification, and characterization of the primary product, 4-hydroxy-3-ethoxybenzyl alcohol, a vanillin derivative with significant potential in medicinal chemistry.[1][2][3][4][5]

Introduction

The hydroxymethylation of phenols, a classic example of electrophilic aromatic substitution, is a fundamental reaction in organic synthesis.[6] When catalyzed by a base, this reaction, often referred to as the Lederer-Manasse reaction, provides an efficient route to hydroxymethylphenols.[7][8][9][10] These products serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and polymers.[1][2][4][5][6]

The substrate of interest, 2-ethoxyphenol, presents an interesting case for regioselectivity due to the presence of both a hydroxyl and an ethoxy group on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the ethoxy group is also an activating, ortho-, para- director.[11] Understanding the interplay of these directing effects under basic conditions is crucial for selectively synthesizing the desired product, primarily 4-hydroxy-3-ethoxybenzyl alcohol. This compound is a close analog of vanillyl alcohol and a derivative of vanillin, a well-known "privileged scaffold" in drug discovery due to its broad range of biological activities.[1][2][4][5][12][13]

This guide will provide a robust protocol for this transformation, discuss the underlying mechanism, and offer insights into controlling the reaction to maximize the yield of the desired para-substituted product.

Reaction Principle and Mechanism

The base-catalyzed hydroxymethylation of 2-ethoxyphenol proceeds through the formation of a phenoxide ion, which is a highly reactive nucleophile.[14] The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group, increasing the electron density of the aromatic ring and rendering it susceptible to electrophilic attack.[14] Formaldehyde, the electrophile, is then attacked by the electron-rich aromatic ring, leading to the formation of a hydroxymethyl group at either the ortho or para position relative to the hydroxyl group.

The overall mechanism can be summarized in the following steps:

-

Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of 2-ethoxyphenol, forming the corresponding phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of formaldehyde. The electron-donating nature of the oxygen atom directs the substitution to the ortho and para positions.

-

Protonation: A proton from the solvent (typically water) protonates the resulting alkoxide to yield the final hydroxymethylated phenol.

Under weakly alkaline conditions (pH 8.5-10.5), the para-position is generally favored.[15][16] This is attributed to a combination of steric hindrance at the ortho positions from the ethoxy group and the inherent electronic preference for para substitution.[15]

Caption: Mechanism of base-catalyzed hydroxymethylation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 2-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | ≥98% | Sigma-Aldrich |

| Formaldehyde solution | CH₂O | 30.03 | 37 wt. % in H₂O | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Merck |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | VWR |

| Hydrochloric Acid | HCl | 36.46 | 37% | J.T. Baker |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | EMD Millipore |

Safety Precautions

2-Ethoxyphenol:

-

Hazards: Combustible liquid. Causes serious eye damage. May cause skin and respiratory irritation. Harmful if swallowed.[17][18]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19] Avoid contact with skin and eyes.[18][19]

Formaldehyde:

-

Hazards: Toxic, volatile, and a known human carcinogen.[20][21] Causes severe burns to skin and eyes.[20]

-

Handling: Handle only in a certified chemical fume hood.[20] Wear appropriate PPE, including gloves, goggles, and a lab coat.[20] Ensure adequate ventilation to minimize inhalation of vapors.[20]

Sodium Hydroxide:

-

Hazards: Corrosive. Causes severe skin burns and eye damage.

-

Handling: Wear appropriate PPE. Handle with care to avoid generating dust. When preparing solutions, always add sodium hydroxide to water slowly; never the other way around.

Experimental Protocol

Caption: Step-by-step experimental workflow.

1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of 2-ethoxyphenol in 100 mL of deionized water. b. To this solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets portion-wise while stirring. Ensure the pellets are fully dissolved. The reaction is exothermic; cool the flask in an ice bath to maintain a temperature of 10-15 °C.

2. Reagent Addition: a. Once the solution has cooled, add 8.1 mL (0.1 mol) of 37% aqueous formaldehyde solution dropwise using an addition funnel over a period of 30 minutes. Maintain the temperature below 20 °C during the addition.

3. Reaction: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material (2-ethoxyphenol) should be consumed, and a new, more polar spot corresponding to the product should appear.

4. Work-up: a. After 24 hours, cool the reaction mixture in an ice bath and slowly neutralize it with 2M hydrochloric acid to a pH of approximately 7. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL).

5. Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil or a low-melting solid. b. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3). c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-hydroxy-3-ethoxybenzyl alcohol as a white to off-white solid.

Characterization of 4-Hydroxy-3-ethoxybenzyl alcohol

The identity and purity of the synthesized 4-hydroxy-3-ethoxybenzyl alcohol should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₁₂O₃

-

Molecular Weight: 168.19 g/mol

-

Melting Point: 73-75 °C

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 3H, Ar-H), 4.65 (s, 2H, -CH₂OH), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 146.5, 145.8, 133.5, 119.0, 114.5, 111.0, 65.0, 64.5, 15.0.

-

Mass Spectrometry (EI): m/z 168 (M⁺).

-

IR (KBr, cm⁻¹): 3400-3200 (broad, O-H), 2980, 2930 (C-H), 1605, 1510 (C=C aromatic), 1260, 1030 (C-O).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Conversion | Insufficient reaction time or temperature. Inactive formaldehyde. | Extend the reaction time. Gently warm the reaction mixture (e.g., to 40 °C), but be aware this may increase byproduct formation. Use fresh formaldehyde solution. |

| Formation of Multiple Products | Reaction is not selective. Over-reaction leading to di- and tri-hydroxymethylation. | Ensure the reaction is run at a controlled temperature. Use a 1:1 stoichiometry of 2-ethoxyphenol to formaldehyde. Monitor the reaction closely by TLC and stop it once the desired product is maximized. |

| Resin Formation | Condensation of hydroxymethylated products. High reaction temperature. | Maintain a low reaction temperature. Avoid highly concentrated solutions. Quench the reaction once the desired product has formed.[15] |

| Difficult Purification | Similar polarity of isomers. | Use a long chromatography column and a shallow solvent gradient for better separation. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). |

Conclusion

This application note provides a detailed and reliable protocol for the base-catalyzed hydroxymethylation of 2-ethoxyphenol. By following the outlined procedures and safety precautions, researchers can effectively synthesize 4-hydroxy-3-ethoxybenzyl alcohol, a valuable building block in medicinal chemistry and other areas of organic synthesis. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this important transformation.

References

- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation.

-

jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. Retrieved from [Link]

- Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559.

-

ResearchGate. (n.d.). Regioselective catalytic hydroxymethylation of phenol with formaldehyde. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]

-

MDPI. (2017, September 7). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. NIST WebBook. Retrieved from [Link]

- E. J. T. de Groot, J. H. van der Maas, and J. C. de Jong. (1971). The reaction of phenol with formaldehyde: II. The ratio of ortho- and para-hydroxymethylphenol in the base-catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 90(8), 901-913.

-

ACS Publications. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]

-

Filo. (2025, June 19). Give the mechanism of Lederer-Manasse reaction. Retrieved from [Link]

-

MDPI. (2024, October 11). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application.

-

Dove Medical Press. (2021, February 23). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Retrieved from [Link]

-

Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

-

Allen. (n.d.). In the Lederer-Manasse reaction, phenol is treated at low temperature with -----in the presence of dilue acid or alkali. Retrieved from [Link]

-

YouTube. (2024, December 19). Lederer Manasse Reaction | Chemistry of Phenols | bsc 5th semester chemistry | paper 1. Retrieved from [Link]

-

ResearchGate. (n.d.). a Lederer-Manasse reaction. b Tollens reaction. c Prings reaction. Retrieved from [Link]

-

UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Question 2 Give the mechanism of Lederer-Manasse reaction. Or What is E.. [askfilo.com]

- 10. In the Lederer-Manasse reaction, phenol is treated at low temperature with -----in the presence of dilue acid or alkali [allen.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxy-3-methoxybenzyl alcohol [webbook.nist.gov]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. ehs.berkeley.edu [ehs.berkeley.edu]

- 21. concordia.ca [concordia.ca]

Synthesis of 2-ethoxy-4,6-bis(hydroxymethyl)phenol from guethol

Application Note: Selective Synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol from Guethol

Part 1: Abstract & Strategic Overview

Objective: This protocol details the controlled synthesis of 2-ethoxy-4,6-bis(hydroxymethyl)phenol (CAS: N/A for specific isomer, analog to 4,6-dimethylol guaiacol) via the base-catalyzed Lederer-Manasse reaction . The target molecule acts as a critical trifunctional intermediate (two primary alcohols, one phenolic hydroxyl) for the development of high-performance phenolic resins, cross-linking agents, and pharmaceutical precursors (e.g., ethyl vanillin derivatives).

Scientific Rationale: Guethol (2-ethoxyphenol) possesses a strong activating phenolic hydroxyl group (-OH) and a moderately activating ethoxy group (-OEt). The -OH group directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the 3-position (between -OH and -OEt), electrophilic attack by formaldehyde occurs predominantly at the 4-position (para) and 6-position (ortho) .

The challenge lies in kinetic control: stopping the reaction at the bis-hydroxymethyl stage (the "resol" precursor) and preventing condensation into methylene-bridged oligomers (resins). This protocol utilizes a stoichiometric excess of formaldehyde at low temperatures to favor hydroxymethylation over polymerization.

Part 2: Chemical Basis & Mechanism[1]

Reaction Pathway: The synthesis proceeds via a base-catalyzed electrophilic aromatic substitution. Sodium hydroxide deprotonates the phenol, generating a resonance-stabilized phenoxide ion. This highly nucleophilic species attacks the electrophilic carbonyl carbon of formaldehyde.

-

Activation: Guethol + NaOH

Sodium 2-ethoxyphenoxide. -

First Substitution: Attack at C4 (para)

2-ethoxy-4-(hydroxymethyl)phenol. -

Second Substitution: Attack at C6 (ortho)

2-ethoxy-4,6-bis(hydroxymethyl)phenol.

Graphviz Diagram: Reaction Mechanism & Workflow

Caption: Stepwise hydroxymethylation pathway. Kinetic control prevents polymerization.

Part 3: Experimental Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Guethol is a skin irritant.[1] Perform all operations in a functioning fume hood. Wear nitrile gloves and safety goggles.

Materials & Equipment

| Component | Specification | Quantity (Scale) | Role |

| Guethol | >98% Purity, Solid/Liq | 13.8 g (0.10 mol) | Substrate |

| Formaldehyde | 37% aq. solution | 20.0 mL (~0.25 mol) | Electrophile |

| NaOH | 10% aq. solution | 44.0 mL (0.11 mol) | Catalyst/Base |

| Sulfuric Acid | 2N solution | As required | Neutralization |

| Ethyl Acetate | ACS Grade | 200 mL | Extraction Solvent |

| Reaction Vessel | 3-Neck Round Bottom | 250 mL | Reactor |

Step-by-Step Procedure

Step 1: Phenoxide Formation

-

Charge the 250 mL 3-neck flask with 13.8 g Guethol .

-

Add 44 mL of 10% NaOH solution.

-

Stir magnetically at room temperature until the guethol is completely dissolved and the solution is homogeneous (pale yellow/brown phenoxide solution).

-

Cool the solution to 10–15°C using a water/ice bath. Crucial: Lower temp prevents immediate exotherm upon HCHO addition.

Step 2: Hydroxymethylation (The Lederer-Manasse Reaction)

-

Load 20 mL of 37% Formaldehyde into a pressure-equalizing addition funnel.

-

Add the formaldehyde dropwise over 30 minutes , maintaining the internal temperature below 20°C .

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to stir at Room Temperature (20–25°C) for 24–48 hours .

-

Expert Insight: Unlike mono-substitution, bis-substitution requires time. Heating to 50°C accelerates the reaction but significantly increases the risk of methylene bridge formation (polymerization). Room temperature is safer for high purity.

-

Step 3: Quenching & Isolation

-

Cool the reaction mixture back to 0–5°C .

-

Slowly acidify with 2N H2SO4 dropwise with vigorous stirring.

-

Monitor pH carefully. Adjust to pH 6–7 .

-

Observation: The solution will turn cloudy as the free phenol precipitates or oils out.

-

Note: Do not drop below pH 5, as acid catalysis promotes resinification.

-

-

Saturate the aqueous phase with NaCl (brine) to improve extraction efficiency.

Step 4: Purification

-

Extract the mixture with Ethyl Acetate (3 x 50 mL) .

-

Combine organic layers and wash with saturated brine (1 x 30 mL) .

-

Dry over anhydrous Na2SO4 and filter.

-

Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

-

Result: A viscous, pale yellow oil or semi-solid.

-

-

Crystallization: Dissolve the residue in a minimum amount of warm ethyl acetate, then add hexane or diethyl ether until turbid. Store at -20°C overnight.

-

Target: White to off-white crystalline solid.

-

Part 4: Characterization & Quality Control

| Technique | Expected Data | Interpretation |

| TLC | Rf ~ 0.2 (Hexane:EtOAc 1:1) | Lower Rf than Guethol due to two polar -CH2OH groups. |

| 1H NMR | Two distinct or overlapping singlets for -CH 2OH groups. | |

| 1H NMR | Aromatic protons at C3 and C5 (meta coupling may be visible). | |

| Melting Point | ~85–95°C (Estimated) | Compare to Guaiacol analog (107°C); ethoxy group lowers MP slightly. |

| Solubility | Soluble in alcohols, EtOAc | Insoluble in non-polar hydrocarbons. |

Graphviz Diagram: Purification Logic

Caption: Workup flow to isolate the monomer and avoid polymerization.

Part 5: Troubleshooting & Expert Insights

-

Issue: Product is a sticky resin/gum.

-

Cause: Polymerization occurred due to high temperature or low pH.

-

Solution: Keep reaction temp <25°C. Ensure quenching stops strictly at pH 6-7. Do not heat the crude oil above 40°C during solvent removal.

-

-

Issue: Incomplete conversion (Mono-substituted product).

-

Cause: Insufficient formaldehyde or reaction time.

-

Solution: Use 2.5 eq of formaldehyde. Extend reaction time to 72 hours. Monitor by TLC.[2]

-

-

Storage:

-

The bis(hydroxymethyl) derivative is reactive.[3] Store in a desiccator at 4°C. It will self-condense over time to form ethers/resins.

-

References

-

Lederer, L. (1894). Synthesis of hydroxymethylphenols.[2] Journal für Praktische Chemie, 50(1), 223. (Foundational chemistry for phenol-formaldehyde condensation).

- Manasse, O. (1894). Über eine neue Synthese von Phenolalkoholen. Berichte der deutschen chemischen Gesellschaft, 27(2), 2409-2413.

-

Freeman, J. H., & Lewis, C. W. (1954). Alkaline-Catalyzed Reaction of Formaldehyde and the Methylols of Phenol. Journal of the American Chemical Society, 76(8), 2080–2087. Link

-

PubChem. (n.d.). 2-Ethoxyphenol (Guethol) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Optimizing Formaldehyde to Phenol Ratio for Selective Bis-hydroxymethylation of Phenol

Application Note APN-2026-02

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the selective synthesis of 2,6-bis(hydroxymethyl)phenol through the base-catalyzed bis-hydroxymethylation of phenol. We delve into the critical role of the formaldehyde to phenol molar ratio as the primary determinant for reaction selectivity and yield. This guide offers a detailed explanation of the reaction mechanism, a step-by-step protocol for an optimization study, methods for reaction monitoring and product characterization, and a troubleshooting guide to address common experimental challenges. The overarching goal is to equip researchers with the foundational knowledge and practical tools to achieve high-yield, selective synthesis of the target compound, a versatile intermediate in various fields.

Introduction: The Significance of Controlled Hydroxymethylation

The reaction of phenol with formaldehyde is a cornerstone of polymer chemistry, famously leading to the production of phenolic resins like Bakelite.[1][2] However, by carefully controlling the reaction conditions, this classic transformation can be harnessed to produce specific, valuable small molecules. The bis-hydroxymethylation of phenol, particularly the synthesis of 2,6-bis(hydroxymethyl)phenol, yields a crucial building block for high-nuclearity metal clusters, specialized ligands, and other fine chemicals.[3]

The primary challenge in this synthesis is controlling the regioselectivity and the degree of hydroxymethylation. Phenol possesses three reactive sites—the two ortho positions and one para position—that can react with formaldehyde.[1] The reaction proceeds through a series of consecutive and competing steps, which can lead to a mixture of mono-, di-, and tri-hydroxymethylated phenols, as well as polymeric resinous byproducts if not properly controlled.[4][5] This application note focuses on the strategic optimization of the formaldehyde to phenol molar ratio under basic catalysis to maximize the formation of the desired 2,6-disubstituted product while minimizing side reactions.

Mechanistic Insights: Directing the Reaction Pathway

The base-catalyzed hydroxymethylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Deprotonation of Phenol: In an alkaline medium (typically pH 8-10), the phenolic hydroxyl group is deprotonated to form the highly reactive phenoxide anion.[1][2]

-

Nucleophilic Attack: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, activating the ortho and para positions for nucleophilic attack on the electrophilic carbon of formaldehyde.[1]

-

Hydroxymethylation: The initial reaction forms a mixture of ortho- and para-hydroxymethylphenol.

-

Second Hydroxymethylation: The mono-hydroxymethylated products can undergo a second hydroxymethylation at another activated site.

The selectivity for ortho versus para substitution and the extent of hydroxymethylation are governed by a delicate balance of factors including pH, temperature, and, most critically, the stoichiometry of the reactants.[6] A molar excess of formaldehyde is required to drive the reaction toward di-substitution.[4]

Figure 1: Simplified reaction mechanism for base-catalyzed bis-hydroxymethylation of phenol.

Experimental Design: Optimizing the Formaldehyde:Phenol Molar Ratio

The core of this application note is a systematic approach to determining the optimal formaldehyde to phenol (F:P) molar ratio for maximizing the yield of 2,6-bis(hydroxymethyl)phenol. A series of experiments should be conducted where the F:P ratio is varied while keeping other parameters constant.

Key Reaction Parameters

A summary of the critical parameters for this synthesis is provided in the table below. The F:P molar ratio is the primary variable in the proposed optimization study.

| Parameter | Recommended Range | Rationale |

| Formaldehyde:Phenol (F:P) Molar Ratio | 2.0:1 to 3.0:1 | A stoichiometric amount of 2:1 is the theoretical minimum. A slight to moderate excess of formaldehyde is often required to drive the reaction to completion and favor di-substitution.[4][7] |

| Catalyst | Sodium Hydroxide (NaOH) | A common, effective, and inexpensive base catalyst.[8][9] |

| Catalyst Loading | 0.5 - 1.0 molar equivalents (relative to phenol) | Ensures a sufficiently alkaline environment (pH 8-10) to generate the reactive phenoxide species.[1][10] |

| Solvent | Water | An environmentally benign solvent in which the reactants are soluble.[7][8] |

| Temperature | 25-40 °C | Lower temperatures help to control the exothermic reaction and minimize the formation of polymeric byproducts.[4][6] |

| Reaction Time | 24 - 96 hours | The reaction is typically slow at lower temperatures and requires sufficient time for the second hydroxymethylation to occur.[4][8] |

Protocol: Optimization Study Workflow

This protocol outlines a series of five experiments to identify the optimal F:P molar ratio.

Figure 2: Experimental workflow for optimizing the formaldehyde to phenol ratio.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of phenol in water.

-

Prepare a stock solution of sodium hydroxide in water.

-

Use a commercially available formaldehyde solution (e.g., 37 wt% in water, often called formalin).

-

-

Reaction Setup:

-

For each of the five F:P ratios, charge a round-bottom flask with the appropriate amounts of the phenol stock solution and water.

-

Add the sodium hydroxide solution and stir until fully dissolved.

-

Place the flasks in a water bath maintained at 25 °C.

-

Slowly add the calculated amount of formaldehyde solution to each flask while stirring.[7]

-

-

Reaction Monitoring:

-

At regular intervals (e.g., 24, 48, 72, and 96 hours), withdraw a small aliquot from each reaction mixture.

-

Neutralize the aliquot with a dilute acid (e.g., acetic acid).

-

Analyze the composition of the aliquot using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of phenol and the formation of products.[6][11]

-

-

Work-up and Product Isolation:

-

Once the reaction has reached the desired endpoint (e.g., consumption of phenol), cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture to a pH of approximately 7 with glacial acetic acid.[7][8]

-

The product, 2,6-bis(hydroxymethyl)phenol, should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Analysis and Characterization:

-

Determine the yield of the isolated product for each reaction.

-

Confirm the identity and purity of the product using standard analytical techniques such as NMR, FT-IR, and melting point analysis.

-

Data Analysis and Interpretation

The primary outcome of this study will be the relationship between the F:P molar ratio and the yield of 2,6-bis(hydroxymethyl)phenol. The results can be tabulated as follows:

| F:P Molar Ratio | Reaction Time (h) | Isolated Yield (%) | Purity (%) |

| 2.1:1 | 96 | e.g., 75% | e.g., >95% |

| 2.3:1 | 96 | e.g., 82% | e.g., >95% |

| 2.5:1 | 96 | e.g., 85% | e.g., >95% |

| 2.7:1 | 72 | e.g., 83% | e.g., >95% |

| 2.9:1 | 72 | e.g., 80% (with some resin formation) | e.g., ~90% |

By comparing the yields and observing the formation of byproducts (e.g., through TLC or GC analysis), the optimal F:P ratio can be identified. It is expected that as the F:P ratio increases, the rate of di-substitution will increase, but beyond a certain point, the risk of forming polymeric byproducts also rises.[4]

Troubleshooting and Self-Validation

A robust experimental design includes measures for self-validation and strategies for troubleshooting common issues.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion of Phenol | - Insufficient reaction time or temperature. - Incorrect pH (not basic enough). | - Extend the reaction time. - Verify the pH of the reaction mixture and adjust if necessary.[6] |

| Formation of Mono-hydroxymethylated Product | - Insufficient formaldehyde concentration. - Incomplete reaction. | - Increase the F:P molar ratio in subsequent experiments. - Prolong the reaction time to allow for the second hydroxymethylation.[4] |

| Formation of Insoluble Resinous Material | - High reaction temperature. - High concentration of formaldehyde. - Prolonged reaction time. | - Maintain a lower and controlled reaction temperature. - Avoid a large excess of formaldehyde. - Monitor the reaction closely and quench it once the desired product is formed.[4][6] |

| Difficulty in Product Isolation | - Product remains in solution after neutralization. | - Ensure complete neutralization. - Cool the solution thoroughly to decrease solubility. - Consider extraction with a suitable organic solvent if precipitation is insufficient. |

Conclusion

The optimization of the formaldehyde to phenol molar ratio is paramount for the successful and selective synthesis of 2,6-bis(hydroxymethyl)phenol. By systematically varying this ratio, researchers can identify the optimal conditions that maximize the yield of the desired product while minimizing the formation of mono-substituted intermediates and polymeric byproducts. The protocols and guidelines presented in this application note provide a solid framework for achieving this goal, enabling the efficient production of this valuable chemical intermediate for a wide range of applications.

References

-

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. [Online] Available at: [Link]

-

Phenol formaldehyde resin. Wikipedia. [Online] Available at: [Link]

-

40.1: Phenol Formaldehyde. NPTEL Archive. [Online] Available at: [Link]

-

A Complete Guide to Phenol Formaldehyde Resin. Polymer Properties Database. [Online] Available at: [Link]

-

Phenol Formaldehyde Resin: Structure, Uses & Properties Explained. Vedantu. [Online] Available at: [Link]

-

Preparation of phenol formaldehyde resin (bakelite) in laboratory. Sir P.T. Science College – Modasa. [Online] Available at: [Link]

-

Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties. Dalton Transactions (RSC Publishing). [Online] Available at: [Link]

-

METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Online] Available at: [Link]

- US2194215A - Methylation of phenolic compounds. Google Patents.

-

Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. [Online] Available at: [Link]

-

Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Semantic Scholar. [Online] Available at: [Link]

-

2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. ResearchGate. [Online] Available at: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. [Online] Available at: [Link]

-

Method 8041A. epa.gov. [Online] Available at: [Link]

-

Classification of composite reaction of the hydroxymethylation of... ResearchGate. [Online] Available at: [Link]

-

Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Online] Available at: [Link]

-

Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. ResearchGate. [Online] Available at: [Link]

-

Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. ResearchGate. [Online] Available at: [Link]

-

Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. [Online] Available at: [Link]

-

Fast Curing Bio-Based Phenolic Resins via Lignin Demethylated under Mild Reaction Condition. MDPI. [Online] Available at: [Link]

-

Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy†. Academia.edu. [Online] Available at: [Link]

-

Evaluation of phenol formaldehyde resin synthesized from sugarcane bagasse bio-oil under optimized parameters. Journal of Engineering Science and Technology. [Online] Available at: [Link]

Sources

- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 2. Phenol Formaldehyde Resin: Structure, Uses & Properties Explained [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. niir.org [niir.org]

- 11. researchgate.net [researchgate.net]

Procedure for isolating crystalline 2-ethoxy-4,6-bis(hydroxymethyl)phenol

Application Notes & Protocols

Topic: Procedure for Isolating Crystalline 2-Ethoxy-4,6-bis(hydroxymethyl)phenol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Purity

2-Ethoxy-4,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with significant potential as a versatile building block in several advanced chemical syntheses. Its structural motifs, including a reactive phenolic hydroxyl group and two hydroxymethyl functionalities, make it an attractive precursor for the development of novel polymers, complex ligands for metal catalysis, and pharmacologically active molecules. As with any high-value chemical intermediate, achieving a high degree of purity is not merely a procedural formality but a critical prerequisite for ensuring reproducibility, predictable reactivity, and compliance with stringent quality standards in downstream applications.

The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and introduce toxicological risks in pharmaceutical development. Therefore, isolating the target compound in a crystalline state is the gold standard, as the ordered lattice of a crystal inherently excludes molecules that do not fit, providing a final product of exceptional purity.

This document provides a comprehensive guide to the isolation and crystallization of 2-ethoxy-4,6-bis(hydroxymethyl)phenol, grounded in established chemical principles. It offers not just a series of steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot the procedure effectively.

Part 1: Foundational Principles of Isolation and Purification

The molecular structure of 2-ethoxy-4,6-bis(hydroxymethyl)phenol is characterized by its polarity, imparted by the three hydroxyl groups. This polarity governs its solubility and dictates the most effective strategies for its purification. The primary challenges in its isolation are typically the removal of unreacted starting materials, catalysts, and side-products from the initial reaction mixture.

Chromatographic Purification: The Workhorse of Separation

Given the compound's polarity, traditional normal-phase flash chromatography may present challenges, as the compound could bind too strongly to the silica stationary phase or require highly polar (and less effective for separation) mobile phases.[1] A more robust approach often involves Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.

-

Expertise in Action: HILIC is particularly well-suited for polar compounds that are poorly retained in reversed-phase chromatography.[1] It utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. This creates a water-rich layer on the stationary phase, facilitating the separation of polar analytes.

The Art of Recrystallization: Achieving Ultimate Purity

Recrystallization is a powerful technique that leverages differences in solubility of a compound in a given solvent at different temperatures.[2] The process involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a crystal lattice.[3]

-

The "Why" of Solvent Selection: The ideal solvent is the cornerstone of successful recrystallization. It must exhibit the following properties:

-

High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

-

Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of the purified crystals.

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

-

For a polar molecule like 2-ethoxy-4,6-bis(hydroxymethyl)phenol, a moderately polar single solvent or a binary mixed-solvent system is often required.[4][5]

Part 2: Detailed Experimental Protocols

This section outlines a two-stage procedure for obtaining high-purity, crystalline 2-ethoxy-4,6-bis(hydroxymethyl)phenol from a crude synthetic reaction mixture.

Stage 1: Initial Purification via Column Chromatography

This initial step is designed to remove the bulk of impurities, yielding a product that is sufficiently pure for successful recrystallization.

Workflow for Chromatographic Purification

Caption: Workflow for chromatographic purification.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like methanol. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to dryness. This yields a dry, free-flowing powder, which allows for uniform loading onto the column.

-

Column Packing: Prepare a glass chromatography column packed with silica gel (60 Å, 230-400 mesh). A slurry of silica in the initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) is recommended for a homogenous packing.

-

Loading and Elution: Carefully load the silica-adsorbed sample onto the top of the packed column. Begin elution with the initial mobile phase.

-

Gradient Elution: Gradually increase the polarity of the mobile phase. A gradient from 20% ethyl acetate in hexane to 80% ethyl acetate in hexane is a good starting point. This ensures that less polar impurities elute first, followed by the target compound.[4]

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the semi-purified solid.

Stage 2: Final Purification via Recrystallization

This stage refines the semi-purified solid into a highly pure crystalline form.

Workflow for Recrystallization

Caption: Workflow for the recrystallization process.

Step-by-Step Protocol:

-

Solvent Selection: Based on the polarity of the target molecule, an ethyl acetate/water or ethanol/water mixture is a promising solvent system.[5]

-

Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.

-

Saturation: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few more drops of the hot primary solvent until the solution becomes clear again. This ensures the solution is saturated.

-

Slow Cooling (The Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small needles formed by rapid cooling.[6]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-